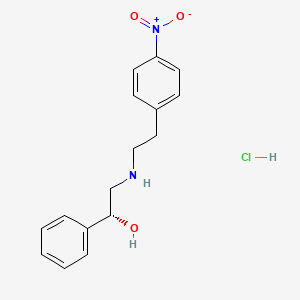

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride

Übersicht

Beschreibung

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylethanol backbone substituted with a nitrophenethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride typically involves the reaction of ®-2-amino-1-phenylethanol with 4-nitrophenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro-substituted ketones or aldehydes.

Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Substitution: The phenylethanol moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro-substituted ketones or aldehydes.

Reduction: Amino-substituted phenylethanol derivatives.

Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Mirabegron Synthesis:

The primary application of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride is as an intermediate in the synthesis of mirabegron, a selective β3-adrenergic agonist. This drug is utilized for the treatment of overactive bladder by relaxing the bladder muscle to increase storage capacity. The synthesis of mirabegron involves several steps where this compound serves as a crucial building block .

Synthetic Methodologies:

Recent patents have highlighted efficient synthetic routes for producing this compound, emphasizing methods that avoid expensive reagents and reduce environmental impact. For instance, one method eliminates the need for hazardous materials like borane-tetrahydrofuran, making the process safer and more cost-effective while maintaining high yields .

Biological Research Applications

Mechanistic Studies:

this compound can be employed as a probe in biological research to study specific mechanisms within cellular processes. Its ability to interact with biological systems makes it valuable for understanding receptor interactions and signaling pathways .

Cell Biology:

In cell biology applications, this compound may be utilized in cell culture experiments to investigate its effects on cell proliferation and differentiation. Its role as a pharmacological agent allows researchers to explore therapeutic effects and potential side effects in cellular environments .

Several case studies have documented the synthesis and application of this compound:

- Case Study 1: A study demonstrated a novel synthesis route yielding high purity of this compound with minimal side reactions. The process involved using sodium borohydride under controlled conditions, achieving a yield of over 94% .

- Case Study 2: Another investigation focused on the compound's biological activity, revealing its potential to modulate adrenergic receptors effectively, which is crucial for developing treatments for bladder conditions .

Wirkmechanismus

The mechanism of action of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol

- ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol acetate

- ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol sulfate

Uniqueness

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific research applications.

Biologische Aktivität

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride, also known by its CAS number 521284-21-9, is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃·HCl |

| Molecular Weight | 322.787 g/mol |

| CAS Number | 521284-21-9 |

| IUPAC Name | (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol; hydrochloride |

| Purity | >95% (HPLC) |

The biological activity of this compound is largely attributed to its structural features. The nitro group in the compound can engage in redox reactions, generating reactive oxygen species (ROS) that may lead to cellular damage or modulate signaling pathways. Additionally, the compound interacts with various enzymes and receptors, potentially influencing their activity and resulting in diverse biological effects .

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study: Antimicrobial Efficacy

In a recent study, the compound was evaluated against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent .

Anticancer Properties

Research has also explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: Cancer Cell Line Testing

In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure, suggesting that the compound has promising anticancer activity .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Eigenschaften

IUPAC Name |

(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3.ClH/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21;/h1-9,16-17,19H,10-12H2;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAUJCGKCGBAKA-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736218 | |

| Record name | (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521284-21-9 | |

| Record name | 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol monohydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521284219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[2-(4-Nitrophenyl)-ethyl]amino]-1-phenylethanol monohydrochloride, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345JW7XBY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.